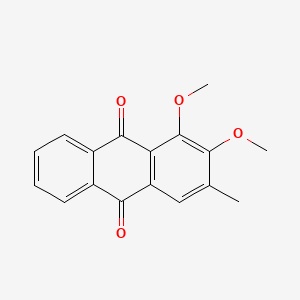

1,2-Dimethoxy-3-methylanthraquinone

Description

Contextualization within Anthraquinone (B42736) Chemistry and Natural Products

1,2-Dimethoxy-3-methylanthraquinone is a notable member of the expansive anthraquinone family. Anthraquinones are a class of organic compounds characterized by a core structure of anthracene (B1667546) with two ketone groups at positions 9 and 10. This fundamental framework allows for a vast array of derivatives through the attachment of various functional groups, such as hydroxyl, methyl, and methoxy (B1213986) groups, at different positions on the aromatic rings. These substitutions significantly influence the chemical and physical properties of the resulting compounds.

Many anthraquinone derivatives are found in nature, particularly in plants, fungi, lichens, and insects, where they contribute to pigmentation and play roles in defense mechanisms. solubilityofthings.com The structural diversity of natural anthraquinones leads to a wide spectrum of biological activities, and they have been a subject of interest in medicinal chemistry for their potential therapeutic applications. solubilityofthings.comontosight.ai Compounds with similar structures to this compound are found in various plant species and are known for their vibrant colors and potential health benefits. solubilityofthings.com

Significance and Research Trajectory of this compound

The specific compound this compound, with its distinct substitution pattern of two methoxy groups at the C-1 and C-2 positions and a methyl group at the C-3 position, has garnered attention from researchers. Its molecular formula is C₁₇H₁₄O₄. inchikey.infoepa.govepa.gov The presence and arrangement of these functional groups are crucial in determining its reactivity and potential biological interactions. solubilityofthings.com Research into this and similar anthraquinone derivatives is ongoing, with a focus on exploring their potential in various fields, including medicine and materials science. solubilityofthings.comontosight.ai

Structure

3D Structure

Properties

CAS No. |

75313-49-4 |

|---|---|

Molecular Formula |

C17H14O4 |

Molecular Weight |

282.29 g/mol |

IUPAC Name |

1,2-dimethoxy-3-methylanthracene-9,10-dione |

InChI |

InChI=1S/C17H14O4/c1-9-8-12-13(17(21-3)16(9)20-2)15(19)11-7-5-4-6-10(11)14(12)18/h4-8H,1-3H3 |

InChI Key |

YHRBISPBNCKHNH-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC2=C(C(=C1OC)OC)C(=O)C3=CC=CC=C3C2=O |

Origin of Product |

United States |

Chemical Profile

Structure and Synthesis

The chemical structure of 1,2-Dimethoxy-3-methylanthraquinone is based on the 9,10-anthracenedione ring system. It is specifically substituted with two methoxy (B1213986) (-OCH₃) groups at the first and second carbon atoms and a methyl (-CH₃) group at the third carbon atom. The systematic IUPAC name for this compound is 1,2-dimethoxy-3-methyl-anthracene-9,10-dione. inchikey.info

The synthesis of anthraquinone (B42736) derivatives can be complex. While specific synthesis routes for this compound are not extensively detailed in readily available literature, general methods for synthesizing substituted anthraquinones often involve electrophilic aromatic substitution reactions. For instance, a related compound, 2-methylanthraquinone, is produced by the reaction of toluene (B28343) with phthalic anhydride (B1165640). wikipedia.org Synthesis of methoxy-substituted benzene (B151609) rings, a key component of the target molecule, can be achieved through reactions like Williamson ether synthesis, using a catechol precursor with a methylating agent in the presence of a strong base. google.com

Physicochemical Properties

The physicochemical properties of this compound are influenced by its molecular structure. Like many anthraquinones, it is expected to be a solid at room temperature and exhibit limited solubility in water but better solubility in organic solvents. solubilityofthings.comontosight.ai The presence of polar methoxy groups and the nonpolar methyl and anthracene (B1667546) components gives the molecule a mixed character. solubilityofthings.com

Table 1: Physicochemical Properties of this compound and Related Compounds

| Property | Value for this compound | Related Compound and Value |

| Molecular Formula | C₁₇H₁₄O₄ inchikey.infoepa.govepa.gov | 1,2-Dihydroxy-3-methylanthraquinone: C₁₅H₁₀O₄ nih.gov |

| Molecular Weight | 282.29 g/mol epa.gov | 1,8-Dihydroxy-3-methylanthraquinone (Chrysophanol): 254.24 g/mol sigmaaldrich.com |

| Appearance | Likely a crystalline solid | Chrysophanol (B1684469): orange-yellow crystalline powder solubilityofthings.com |

| Solubility | Expected to be more soluble in organic solvents than in water. ontosight.ai | Chrysophanol: Soluble in chloroform. sigmaaldrich.com |

Spectroscopic Data

Detailed spectroscopic data is crucial for the definitive identification and characterization of this compound. While a complete dataset for this specific compound is not readily compiled in a single public source, analysis of related anthraquinone structures provides an expected profile. For instance, the crystal structure of the related 3-Hydroxy-1,2-dimethoxyanthraquinone has been determined, showing an almost planar anthraquinone ring system. researchgate.net Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS) would be essential to confirm the structure of this compound.

Synthetic Chemistry of 1,2 Dimethoxy 3 Methylanthraquinone and Analogues

Total Synthesis Approaches

The construction of the fundamental tricyclic anthraquinone (B42736) skeleton can be achieved through several convergent strategies, each offering distinct advantages in terms of regioselectivity and substrate scope.

Friedel-Crafts Acylation Strategies

The Friedel-Crafts acylation is a cornerstone method for constructing the anthraquinone framework. organic-chemistry.org This electrophilic aromatic substitution typically involves the reaction of a substituted benzene (B151609) derivative with phthalic anhydride (B1165640) or a related acyl halide in the presence of a strong Lewis acid catalyst, most commonly aluminum trichloride (B1173362) (AlCl₃). royalsocietypublishing.orgwikipedia.org The reaction proceeds in two main stages: an initial intermolecular acylation to form a 2-benzoylbenzoic acid intermediate, followed by an intramolecular cyclization under harsher conditions (e.g., strong acid) to close the central ring and form the anthraquinone system. royalsocietypublishing.org

One of the major challenges in synthesizing asymmetrically substituted anthraquinones via this method is controlling the regioselectivity of the initial acylation. The directing effects of the substituents on the aromatic ring play a crucial role. For a target like 1,2-dimethoxy-3-methylanthraquinone, a plausible route would involve the acylation of 3,4-dimethoxytoluene (B46254) with phthalic anhydride. However, syntheses starting with substituted benzenes can sometimes yield mixtures of products due to substituent migration or loss under the strong acidic conditions. royalsocietypublishing.org For instance, Friedel-Crafts reactions involving isopropyl-substituted benzenes have been shown to produce multiple anthraquinone isomers. royalsocietypublishing.org

A modern variation involves a one-pot, two-step process using a palladium-catalyzed intermolecular direct acylation followed by an intramolecular Friedel-Crafts cyclization. thieme-connect.com This approach can utilize benchtop aldehydes as the acylating agents, offering a non-toxic alternative to acyl chlorides. thieme-connect.com

Table 1: Overview of Friedel-Crafts Acylation Strategies

| Strategy | Reactants | Catalyst/Conditions | Key Feature | Citation |

|---|---|---|---|---|

| Classical Two-Step | Substituted Benzene + Phthalic Anhydride | 1) AlCl₃; 2) Strong Acid (e.g., Oleum) | Forms 2-benzoylbenzoic acid intermediate before cyclization. | royalsocietypublishing.orgwikipedia.org |

| One-Pot Relay Process | Substituted Benzene + Aldehyde | 1) [Pd] catalyst; 2) Intramolecular Friedel-Crafts | Utilizes non-toxic aldehydes as acylating agents. | thieme-connect.com |

Aryne-Mediated Cyclization Reactions

Aryne chemistry provides a powerful and often more regioselective route to highly substituted aromatic systems. The Hauser-Kraus annulation, a [4+2] cycloaddition reaction, is particularly effective for the one-step synthesis of the anthraquinone core. This method involves the reaction of a suitably substituted phthalide, often a 3-sulfonylphthalide, with an aryne precursor.

The strategy relies on generating the aryne in situ, which then undergoes cycloaddition with the anion of the phthalide. This approach has been successfully implemented for the total synthesis of several bioactive anthraquinone natural products, demonstrating its utility and reliability.

Other Cycloaddition and Condensation Routes

The Diels-Alder reaction, a [4+2] cycloaddition, is a versatile and powerful tool for constructing cyclic systems with high stereochemical control. royalsocietypublishing.orgresearchgate.net In the context of anthraquinone synthesis, this reaction can be used to build the hydroanthraquinone skeleton, which can then be oxidized to the fully aromatic anthraquinone. royalsocietypublishing.org A common approach involves the reaction of a substituted naphthoquinone (as the dienophile) with a suitable diene. royalsocietypublishing.orgnih.govnih.gov The regioselectivity of these reactions is a critical consideration and is influenced by the electronic and steric properties of both the diene and the dienophile. nih.gov

For instance, the reaction of 1,4-anthraquinones with various butadienes can form linear tetracyclic adducts that are precursors to anthracyclinone analogues. rsc.org The use of highly functionalized dienes and activated quinones allows for the synthesis of complex hydroanthraquinone derivatives in high yield under mild conditions. royalsocietypublishing.org These hydroanthraquinone intermediates can then be aromatized to the final anthraquinone product.

Derivatization and Structural Modification of the Anthraquinone Core

Once the core anthraquinone skeleton is assembled, further functionalization can be achieved through various chemical transformations. These modifications are crucial for fine-tuning the electronic properties and biological activities of the molecule.

Methylation and Demethylation Reactions (e.g., using Dimethyl Sulfate (B86663), Diazomethane)

The introduction and removal of methyl groups, particularly on hydroxyl functions, are common and important transformations in the synthesis of anthraquinone analogues.

Methylation is typically performed to convert hydroxyl groups into methoxy (B1213986) groups. Traditional reagents for this purpose include the highly toxic and hazardous dimethyl sulfate (DMS) and diazomethane. nih.gov The reaction with DMS is often carried out in the presence of a base. frontiersin.org Enzymatic methods using O-methyltransferases are also known and can offer high selectivity. nih.govnih.gov

More recently, "green chemistry" approaches have favored the use of dimethyl carbonate (DMC) as a safer, non-toxic methylating agent and solvent. frontiersin.org This method avoids the use of highly toxic reagents and can provide high yields of methylated products under relatively mild conditions.

Demethylation , the reverse reaction, converts methoxy groups back to hydroxyl groups. This is often a key step in the synthesis of naturally occurring anthraquinones that bear hydroxyl substituents. A common reagent for this purpose is aluminum trichloride (AlCl₃).

Table 2: Comparison of Methylating Agents for Anthraquinone Analogues

| Reagent | Typical Conditions | Advantages | Disadvantages | Citation |

|---|---|---|---|---|

| Dimethyl Sulfate (DMS) | Presence of a base (e.g., NaHCO₃) | Effective, well-established | Highly toxic, carcinogenic | frontiersin.org |

| Diazomethane | Ethereal solution | High yielding | Extremely toxic, explosive | nih.gov |

| Dimethyl Carbonate (DMC) | Base catalyst (e.g., DBU), heat | Low toxicity, environmentally friendly | May require higher temperatures | frontiersin.org |

| O-Methyltransferases | Biological conditions (in vitro/in vivo) | High selectivity | Substrate-specific, complex setup | nih.govnih.gov |

Halogenation and Amination Transformations

Introducing halogen and amino groups onto the anthraquinone nucleus is a key strategy for producing dyes and pharmaceutically active compounds.

Halogenation of the anthraquinone core is notoriously difficult due to the strong deactivating effect of the two carbonyl groups, which makes the aromatic rings electron-poor and resistant to electrophilic substitution. liberty.edu However, methods have been developed to achieve this transformation. For example, the chlorination of hydroxyanthraquinones can be performed using free chlorine gas in a hot inert aromatic liquid like nitrobenzene, in the presence of a mild alkaline agent such as sodium carbonate to neutralize the HCl produced. google.com This approach leads to higher yields and purer products compared to reactions without a neutralizing agent. google.com

Amination is a crucial reaction for the synthesis of many industrial anthraquinone dyes. nih.gov This transformation often involves the nucleophilic substitution of a leaving group, such as a halogen or a sulfonate group, by an amine. For instance, the amination of 1-amino-4-bromoanthraquinone-2-sulfonic acid is a key industrial process that relies on copper catalysis. nih.gov Recent advancements include electrochemical methods that generate the active Cu⁺ catalyst in situ, reducing waste and improving efficiency. nih.gov Direct amination can also occur via nucleophilic substitution of hydrogen in activated anthraquinones. colab.ws

Introduction of Other Functional Groups (e.g., Alkynyl Groups)

The introduction of alkynyl groups into the anthraquinone framework is a significant transformation, as these moieties can serve as versatile handles for further chemical modifications, such as cycloaddition reactions, or as integral parts of biologically active molecules. The most prominent method for installing a terminal alkyne onto an aromatic ring is the Sonogashira cross-coupling reaction. wikipedia.orgorganic-chemistry.org This reaction typically involves the coupling of an aryl or vinyl halide with a terminal alkyne, catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of a base. wikipedia.orgrsc.org

For a molecule like this compound, the introduction of an alkynyl group would first require the presence of a halogen substituent (e.g., bromine or iodine) on the anthraquinone core. A plausible synthetic precursor would be a halo-derivative, such as 4-bromo-1,2-dimethoxy-3-methylanthraquinone. The Sonogashira reaction could then be employed to couple this precursor with a suitable alkyne, for instance, trimethylsilylacetylene, which is often used as a convenient and safe substitute for acetylene (B1199291) gas. wikipedia.org The trimethylsilyl (B98337) (TMS) protecting group can be readily removed in situ or in a subsequent step to yield the terminal alkyne.

The reaction conditions for the Sonogashira coupling are generally mild, often proceeding at room temperature. wikipedia.org The choice of palladium catalyst, ligand, copper source, and base can be critical for achieving high yields, especially with substrates that may be sterically hindered or electronically deactivated. Common catalysts include Pd(PPh₃)₄ or PdCl₂(PPh₃)₂, and the reaction is typically carried out in an amine solvent like triethylamine, which also acts as the base. wikipedia.orgorganic-chemistry.org Copper-free Sonogashira protocols have also been developed to avoid issues related to the copper co-catalyst, such as the promotion of alkyne homocoupling (Glaser coupling). rsc.orgorganic-chemistry.org

Table 1: Representative Conditions for Sonogashira Coupling of Aryl Halides

| Component | Example | Role | Reference |

| Aryl Halide | Aryl Iodide, Aryl Bromide | Substrate | organic-chemistry.org |

| Alkyne | Trimethylsilylacetylene | Coupling Partner | wikipedia.org |

| Palladium Catalyst | PdCl₂(PPh₃)₂ | Primary Catalyst | organic-chemistry.org |

| Copper Co-catalyst | CuI | Co-catalyst | organic-chemistry.org |

| Base | Triethylamine (Et₃N) | Acid Scavenger/Solvent | organic-chemistry.org |

| Solvent | DMF, Toluene (B28343), or Amine | Reaction Medium | wikipedia.org |

The electron-donating nature of the methoxy groups on the anthraquinone ring would likely influence the reactivity of the halogenated precursor in the Sonogashira coupling. While no specific examples for the alkynylation of a halo-1,2-dimethoxy-3-methylanthraquinone are readily available in the literature, the general applicability of the Sonogashira reaction to a wide range of aryl halides suggests that this would be a feasible approach. organic-chemistry.org

Chemoenzymatic Synthesis Methodologies

Chemoenzymatic synthesis combines the advantages of chemical synthesis with the high selectivity and efficiency of biocatalysis. For complex natural products like anthraquinones, this approach can provide more sustainable and efficient routes compared to purely chemical methods. Anthraquinones are typically biosynthesized via the polyketide pathway. rsc.org This pathway involves the sequential condensation of small carboxylic acid units, usually acetyl-CoA and malonyl-CoA, by a large enzyme complex known as a polyketide synthase (PKS). rsc.orgnih.gov

The biosynthesis of the this compound core would likely begin with the formation of a polyketide chain from one acetyl-CoA and seven malonyl-CoA units, catalyzed by a Type II PKS. rsc.org This octaketide intermediate would then undergo a series of enzyme-catalyzed cyclizations and aromatizations to form the tricyclic anthraquinone scaffold. nih.gov Subsequent tailoring reactions, catalyzed by specific enzymes such as methyltransferases, would then install the methoxy and methyl groups at the correct positions. wikipedia.org For instance, S-adenosyl methionine (SAM) is a common methyl group donor in such enzymatic methylations. wikipedia.org

A chemoenzymatic strategy for the synthesis of this compound could involve several approaches:

Enzymatic synthesis of the core and chemical tailoring: A key anthraquinone intermediate, such as chrysophanol (B1684469), could be produced via fermentation using a microorganism known to harbor the necessary PKS and cyclizing enzymes. nih.gov This natural product could then be chemically modified in the laboratory to introduce the desired 1,2-dimethoxy-3-methyl substitution pattern.

Chemical synthesis of a precursor and enzymatic modification: A synthetic precursor molecule could be fed to a culture of a specific microorganism or to isolated enzymes capable of performing the desired tailoring reactions. For example, a synthetic anthraquinone with hydroxyl groups at the appropriate positions could be a substrate for methyltransferase enzymes to yield the final product.

In vitro multi-enzyme cascade: A more advanced approach would involve a one-pot reaction containing all the necessary purified enzymes (PKS, cyclases, methyltransferases) and starting materials (acetyl-CoA, malonyl-CoA, SAM) to produce the target molecule. acs.org

While a specific chemoenzymatic pathway for this compound is not documented, the principles of polyketide biosynthesis and the growing toolbox of characterized enzymes offer a clear conceptual framework for its synthesis. rsc.orgnih.gov

Table 2: Hypothetical Chemoenzymatic Steps for this compound Synthesis

| Step | Reaction | Enzyme Class | Key Substrates/Cofactors | Reference |

| 1 | Polyketide Chain Assembly | Polyketide Synthase (PKS) | Acetyl-CoA, Malonyl-CoA | rsc.org |

| 2 | Cyclization/Aromatization | Cyclase/Aromatase | Polyketide Intermediate | nih.gov |

| 3 | Hydroxylation | Monooxygenase | Anthraquinone Core, O₂, NADPH | wikipedia.org |

| 4 | Methylation | Methyltransferase | Hydroxyanthraquinone, SAM | wikipedia.org |

This approach highlights the potential for developing novel and efficient routes to complex anthraquinone derivatives by harnessing the power of biocatalysis.

Molecular Mechanisms of Biological Activity of 1,2 Dimethoxy 3 Methylanthraquinone and Its Derivatives

Target Identification and Pathway Modulation

The biological effects of 1,2-Dimethoxy-3-methylanthraquinone and its derivatives are rooted in their ability to interact with critical biomolecules and disrupt key signaling cascades. Research into the broader class of anthraquinones suggests that their planar structure is a key determinant of their biological activity, facilitating interactions with nucleic acids and proteins. ontosight.aimdpi.com

Interaction with Nucleic Acids (e.g., DNA Intercalation, Topoisomerase Inhibition)

A primary mechanism by which anthraquinone (B42736) derivatives exert their effects is through direct interaction with DNA. The planar aromatic structure of these compounds allows them to insert, or intercalate, between the base pairs of the DNA double helix. mdpi.com This physical interaction can distort the DNA structure, interfering with crucial processes like replication and transcription.

Furthermore, some derivatives function as topoisomerase inhibitors. Topoisomerases are essential enzymes that manage DNA topology during replication by creating transient breaks in the DNA backbone to relieve torsional stress. nih.gov Certain anthraquinone analogues can stabilize the complex formed between the topoisomerase enzyme and DNA, preventing the re-ligation of the DNA strand. This leads to the accumulation of DNA strand breaks, which can trigger cell cycle arrest and apoptosis. nih.gov For instance, acridone (B373769) derivatives, which are structurally related to anthraquinones, have been identified as potent inhibitors of topoisomerase IIα. nih.gov Similarly, 2-Hydroxy-3-methylanthraquinone, a related compound, has been shown to inhibit homologous recombination repair, a key DNA damage response (DDR) pathway, in osteosarcoma cells. nih.gov

Protein Binding and Enzyme Inhibition (e.g., Kinases)

Beyond nucleic acids, this compound and its analogues can interact with a variety of cellular proteins, including critical enzymes. ontosight.ai Kinases, which are central to cellular signaling by catalyzing the phosphorylation of substrate proteins, are a notable target. Inhibition of specific kinases can disrupt signaling pathways that control cell growth, proliferation, and survival. nih.gov

While direct kinase inhibition data for this compound is specific, studies on related compounds highlight this as a plausible mechanism. For example, the anti-tumor effect of 2-Hydroxy-3-methylanthraquinone in osteosarcoma is mediated through the PI3K-AKT signaling pathway, which is driven by kinases. nih.gov By inhibiting key kinases, these compounds can effectively shut down pro-survival signals within cancer cells. The selectivity of a kinase inhibitor is crucial, and combinations of inhibitors can sometimes be used to reduce off-target effects while maintaining on-target activity. nih.gov

Cell Signaling Pathway Perturbations (e.g., Reactive Oxygen Species Regulation, NF-κB)

Anthraquinone derivatives are known to perturb critical cell signaling pathways, often by modulating the cellular redox state. Several studies have shown that these compounds can induce the production of reactive oxygen species (ROS). mdpi.com While high levels of ROS cause oxidative stress and damage, moderate increases can act as secondary messengers in various signaling cascades. nih.gov

One such pathway involves the c-Jun N-terminal kinase (JNK). A study on novel amide anthraquinone derivatives demonstrated that their anticancer effect was mediated by the generation of ROS, which in turn activated the JNK pathway, leading to mitochondrial stress and apoptosis in colon cancer cells. mdpi.com

ROS can also influence the NF-κB (nuclear factor κB) pathway. nih.gov NF-κB is a key regulator of the inflammatory response and cell survival. Under normal conditions, it is held inactive in the cytoplasm by inhibitor of κB (IκB) proteins. ROS can trigger the activation of the IKK (IκB kinase) complex, which then phosphorylates IκB, marking it for degradation. This frees NF-κB to enter the nucleus and activate the transcription of its target genes. nih.gov Specifically, mitochondrial ROS can induce the formation of disulfide bonds in the NEMO subunit of the IKK complex, a crucial step for its activation. nih.gov By influencing ROS levels, anthraquinone derivatives can thus indirectly modulate the pro-inflammatory and survival signals governed by NF-κB.

Cellular Response Analysis (in vitro)

The interactions at the molecular level translate into observable effects on cellular behavior. In vitro studies using various cell lines have been instrumental in characterizing the cellular response to anthraquinone compounds.

Modulatory Effects on Cell Proliferation and Viability

A significant body of research demonstrates that anthraquinone derivatives possess potent anti-proliferative and cytotoxic activities against a range of human cancer cell lines. mdpi.comrsc.org The dimethoxy derivative 2-(dimethoxymethyl)-1-hydroxy-9,10-anthraquinone showed cytotoxic activity, and another derivative, austrocortirubin, was effective against human breast adenocarcinoma cells (MCF-7). rsc.org Novel synthesized amide anthraquinone derivatives also exhibited strong anti-proliferative effects against eight different human cancer cell lines while showing no significant cytotoxicity towards normal cells. mdpi.com The compound 2-Hydroxy-3-methylanthraquinone has been specifically shown to significantly inhibit the proliferation of osteosarcoma cells. nih.gov

The table below summarizes the cytotoxic effects of various anthraquinone derivatives on different cancer cell lines.

| Compound/Derivative | Cell Line | Effect | IC50 Value |

| 1-nitro-2-acyl anthraquinone-leucine (8a) | HCT116 (Colon) | Inhibition of activity | 17.80 µg/mL |

| Austrocortirubin (5) | MCF-7 (Breast) | Cytotoxic activity | 6.3 µM |

| Unnamed Anthraquinone (3) | A-549 (Lung) | Cytotoxic activity | 4.56 µM |

| 3´-O-Methyl-5´-hydroxydiplacone (2) | THP-1 (Leukemia) | Antiproliferative effect | 12.61 ± 0.90 μM |

This table presents data for various anthraquinone derivatives as reported in the cited literature. mdpi.comrsc.orgresearchgate.net

Induction of Apoptosis and Cell Cycle Arrest

In addition to inhibiting proliferation, anthraquinone derivatives actively induce programmed cell death, or apoptosis, and can cause cells to halt their progression through the cell cycle. The accumulation of DNA damage caused by topoisomerase inhibition is a strong trigger for both apoptosis and cell cycle arrest. nih.gov

The induction of apoptosis often proceeds through the mitochondrial (intrinsic) pathway. As demonstrated with an anthraquinone-leucine derivative, the generation of ROS can lead to mitochondrial stress, the release of cytochrome c into the cytoplasm, and the subsequent activation of the caspase cascade, ultimately executing the apoptotic program. mdpi.com The cleavage and activation of caspase-9 and caspase-3 are hallmark events in this process. mdpi.comnih.gov

Furthermore, these compounds can arrest the cell cycle at specific phases, preventing cancer cells from dividing. Acridone derivatives, for example, have been shown to arrest cancer cells and trigger apoptosis at low concentrations. nih.gov This arrest prevents the cell from entering the subsequent phase of the cycle, providing an opportunity for DNA repair or, if the damage is too severe, the initiation of apoptosis. researchgate.netnih.gov

The table below details the observed effects of anthraquinone derivatives on apoptosis.

| Compound/Derivative | Cell Line | Observed Effect | Pathway/Mechanism |

| 1-nitro-2-acyl anthraquinone-leucine (8a) | HCT116 (Colon) | Induction of apoptosis | ROS-JNK activation, increased cleaved caspase 9/3 |

| Acridone derivative (6h) | Cancer cells | Induction of apoptosis | Topoisomerase II inhibition |

| Anthraquinone derivatives (2 and 3) | THP-1, MCF-7 | Cell cycle arrest | Accumulation in G1 phase |

This table presents data for various anthraquinone derivatives and related compounds as reported in the cited literature. nih.govmdpi.comresearchgate.net

Anti-Biofilm and Anti-Adhesion Activities

The ability of microorganisms to form biofilms, complex communities of cells encased in a self-produced matrix, is a significant factor in their persistence and resistance to antimicrobial agents. Similarly, the initial adhesion of microbial cells to surfaces is a critical step in the initiation of biofilm formation and infection. Anthraquinones, a class of aromatic compounds to which this compound belongs, have demonstrated notable potential in combating these processes.

Research into various anthraquinone derivatives has revealed their capacity to inhibit biofilm formation and disrupt established biofilms of clinically significant pathogens. For instance, emodin (B1671224), a naturally occurring anthraquinone, has been shown to effectively block the cell adhesion of Staphylococcus aureus, a key step in biofilm development. The mechanism behind this inhibition involves the downregulation of genes responsible for producing polysaccharide intercellular adhesin (PIA), a crucial component of the S. aureus biofilm matrix. nih.gov Specifically, emodin has been found to reduce the expression of the ica (B1672459) gene cluster (icaA, icaB, icaC, and icaD), which is central to PIA synthesis. nih.gov

Furthermore, the anti-biofilm activity of anthraquinones is linked to their interaction with the bacterial cell membrane and the extracellular polymeric substance (EPS). These hydrophobic molecules can disrupt the phospholipid bilayer of the cell membrane, leading to increased permeability and compromised membrane integrity. nih.gov This disruption can also affect the production of essential components of the EPS, such as exopolysaccharides and proteins, further hindering biofilm formation. researchgate.net

Structure-activity relationship (SAR) studies have provided insights into the chemical features of anthraquinones that are crucial for their anti-biofilm effects. The position and nature of substituent groups on the anthraquinone core play a significant role. For example, the presence of a carboxyl group at the C-2 position has been shown to be important for the eradication of established Staphylococcus aureus biofilms. nih.gov In contrast, hydroxyl groups at the C-1 and C-2 positions appear to be more critical for inhibiting the initial formation of biofilms. nih.gov

A study on symploquinones A-C, three alkyl-substituted anthraquinone derivatives isolated from Symplocos racemosa, demonstrated their antibacterial and anti-biofilm activities against Streptococcus mutans, methicillin-resistant Staphylococcus aureus (MRSA), and Proteus mirabilis at sub-MIC (Minimum Inhibitory Concentration) levels. uky.eduresearchgate.net Notably, a dimethoxy derivative, 2-(dimethoxymethyl)-1-hydroxy-9,10-anthraquinone, exhibited potent activity against MRSA strains, highlighting the potential of methoxy-substituted anthraquinones in this regard. rsc.org

The table below summarizes the anti-biofilm activities of selected anthraquinone derivatives against various microorganisms.

| Compound/Derivative | Microorganism(s) | Observed Effect | Reference(s) |

| Emodin | Staphylococcus aureus | Inhibition of biofilm formation by blocking cell adhesion and downregulating ica genes. | nih.gov |

| Symploquinones A & C | Streptococcus mutans, MRSA, Proteus mirabilis | Antibacterial and anti-biofilm activity at sub-MIC concentrations. | uky.eduresearchgate.net |

| 2-(dimethoxymethyl)-1-hydroxy-9,10-anthraquinone | Methicillin-resistant Staphylococcus aureus (MRSA) | Potent antibacterial activity. | rsc.org |

| Anthraquinone-2-carboxylic acid | Methicillin-resistant Staphylococcus aureus (MRSA) | Effective in eradicating pre-formed biofilms. | nih.gov |

| Alizarin (B75676) | Staphylococcus aureus | Significant inhibition of biofilm formation. | nih.gov |

Theoretical and Computational Investigations (e.g., Molecular Docking, Density Functional Theory)

Theoretical and computational methods, such as molecular docking and Density Functional Theory (DFT), provide valuable tools for understanding the molecular interactions that underpin the biological activities of compounds like this compound. These approaches allow for the prediction of binding affinities, the identification of key interacting residues in target proteins, and the analysis of the electronic properties of the molecule.

Molecular docking studies have been employed to investigate the potential of anthraquinones to inhibit biofilm formation by targeting key proteins involved in bacterial communication and virulence. One such target is the LuxP protein in Vibrio carchariae, a component of the quorum-sensing (QS) system that regulates biofilm formation. A computational study exploring the binding of various anthraquinones to LuxP revealed that compounds with specific structural features could effectively dock into the protein's binding site. scispace.comnih.gov This suggests a potential mechanism of action where these compounds act as quorum-sensing inhibitors, thereby disrupting biofilm development. The binding energies for some of the most active anthraquinones in this study ranged from -7.7 to -8.4 kcal/mol. scispace.com

Another critical target for anti-biofilm agents is the PqsA enzyme in Pseudomonas aeruginosa. This enzyme is essential for the production of the Pseudomonas Quinolone Signal (PQS), a key molecule in the bacterium's quorum-sensing system. Virtual screening and molecular docking studies have identified anthraquinone-like scaffolds as potential inhibitors of PqsA. mdpi.com These computational approaches help in identifying lead compounds that can bind with high affinity to the active site of the enzyme, thereby blocking its function and, consequently, biofilm formation. mdpi.com

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of molecules. While specific DFT studies on this compound are not extensively reported in the available literature, DFT has been applied to other anthraquinone derivatives to understand their structure-property relationships. mdpi.com These studies provide insights into the distribution of electron density, the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), and the molecular electrostatic potential (MEP). This information is crucial for predicting the reactivity of the molecule and its potential interaction sites with biological targets. For instance, the locations of the methoxy (B1213986) and methyl groups on the anthraquinone core of this compound would significantly influence its electronic properties and, consequently, its binding interactions with proteins.

The table below presents a summary of computational investigations on anthraquinones.

| Computational Method | Target | Investigated Compound(s) | Key Findings | Reference(s) |

| Molecular Docking | LuxP protein (Vibrio carchariae) | Various anthraquinone derivatives | Identification of potential quorum-sensing inhibitors with good binding affinities. | scispace.comnih.gov |

| Molecular Docking | PqsA enzyme (Pseudomonas aeruginosa) | Anthraquinone-like scaffolds | Identification of potential lead compounds for inhibiting biofilm formation. | mdpi.com |

| Density Functional Theory (DFT) | - | Various anthraquinone derivatives | Analysis of electronic structure and reactivity to predict interactions with biological targets. | mdpi.com |

Structure Activity Relationship Sar Studies of 1,2 Dimethoxy 3 Methylanthraquinone Analogues

Influence of Methoxy (B1213986) and Methyl Substitutions on Biological Activity

The presence and position of methoxy (–OCH₃) and methyl (–CH₃) groups on the anthraquinone (B42736) nucleus are significant determinants of biological efficacy. These groups can influence properties such as redox potential, solubility, and interaction with biological targets. numberanalytics.com

Naturally occurring anthraquinones are frequently substituted with methyl, methoxy, and hydroxyl groups. nih.gov The addition of a methyl group to a di-hydroxy substituted anthraquinone can cause a hypsochromic shift (a shift to a shorter wavelength), altering its light-absorbing properties. liberty.edu For instance, the carcinogenic activity of anthraquinone in rats, which induces tumors in the liver, kidney, and urinary bladder, is modified by methyl substitution. A methyl group positioned ortho to a 1-amino group maintained the hepatic and renal carcinogenicity but did not lead to urinary bladder tumors. nih.gov

In studies on bioreductive alkylating agents, 2-methyl-substituted anthraquinone derivatives were found to be significantly more toxic to hypoxic tumor cells than to normally oxygenated ones. nih.gov Specifically, 2-(methoxymethyl)anthraquinone demonstrated this differential cytotoxicity, highlighting the role of the methoxy group in this context. nih.gov The enzymatic generation of derivatives from a 9,10-dioxoanthracene core, including through methylation, produces a wide variety of anthraquinone derivatives with significant biological potential, including anticancer and antimicrobial activities. rsc.org

Table 1: Effect of Methoxy and Methyl Substitution on Biological Activity

| Compound/Substitution | Biological Effect | Reference |

|---|---|---|

| 2-Methyl-substituted anthraquinones | Increased toxicity to hypoxic tumor cells | nih.gov |

| 2-(Methoxymethyl)anthraquinone | Showed significant differential cytotoxicity in hypoxic vs. aerated cells | nih.gov |

| Methyl group ortho to 1-amino group | Preserved hepatic and renal carcinogenicity of parent anthraquinone in rats | nih.gov |

Role of Hydroxyl Group Positions and Number

The number and position of hydroxyl (–OH) groups are paramount in defining the biological profile of anthraquinone analogues. nih.govfrontiersin.org The presence of two hydroxyl groups at the C-1 and C-2 positions has been shown to be important for antibacterial activity, potentially by disrupting the bacterial membrane. nih.gov However, the presence of hydroxyl groups is not always a prerequisite for the antibacterial effects of hydroxyanthraquinone derivatives. rsc.org

The structural difference of a single hydroxyl group can lead to different biological outcomes. nih.govresearchgate.net For example, Emodin (B1671224), which has an additional hydroxyl group at the C-3 position compared to Chrysophanol (B1684469), regulates different cell death pathways in cancer cells. nih.govresearchgate.net This small structural change can switch the mechanism from one pathway to another, which has implications for the development of selective anticancer therapies. nih.gov Redox studies on anthraquinone derivatives with hydroxyl and methoxy groups at the 4th, 5th, and 8th positions have shown that each derivative exhibits different oxidative behaviors, which are linked to their antitumor activity. nih.gov

Studies on tetrahydro-9,10-anthraquinones have also highlighted the importance of hydroxyl group positioning. Many of these compounds isolated from microorganisms feature a 5-OH and 7-OCH₃ structure, while those from certain plants have a basic structure with 2-OH and 3-CH₃. frontiersin.org

Table 2: Influence of Hydroxyl Group Substitution on Biological Activity

| Substitution Pattern | Biological Effect | Reference |

|---|---|---|

| 1,2-Dihydroxyanthraquinone | Essential for breaking bacterial membranes | nih.gov |

| Additional OH group at C-3 (Emodin vs. Chrysophanol) | Differentially regulates cell death pathways in cancer cells | nih.govresearchgate.net |

| OH and Methoxy groups at C-4, C-5, and C-8 | Influences redox behavior and antitumor activity | nih.gov |

Impact of Other Substituents (e.g., Halogens, Alkyl Chains)

Beyond methoxy, methyl, and hydroxyl groups, other substituents such as halogens and alkyl chains significantly modulate the biological activity of the anthraquinone core.

Alkyl Chains: The length and position of alkyl chains can influence antibacterial properties. A long aliphatic chain substituted on C-6 of an anthraquinone enhanced its antibacterial activity, while a substitution at C-2 decreased it. nih.gov Similarly, the replacement of N-1 and N-3 positions with alkyl chains of varying lengths was found to affect the antibacterial activity of related naphthoquinones. rsc.org The synthesis of N-alkylated and O-alkylated anthraquinone derivatives has been explored to overcome the limitations of existing anticancer drugs like mitoxantrone. nih.gov

Other Groups:

Amino Groups: A 2-amino substitution on anthraquinone narrowed its carcinogenicity to the liver in rats, while multiple amino substitutions targeted the urinary bladder. nih.gov

Nitro Groups: The presence of a nitro group altered the carcinogenic targets, with a potential association with skin tumors in both rats and mice. nih.gov

Sulfonamides: The synthesis of 1-substituted anthraquinone sulfonamide derivatives has yielded compounds with cytotoxic, antibacterial, and antifungal properties. nih.gov

Table 3: Effect of Other Substituents on Anthraquinone Activity

| Substituent | Position | Biological Effect | Reference |

|---|---|---|---|

| Bromine | On 1-aminoanthraquinone | Linked to urinary bladder and intestinal tumors in rats | nih.gov |

| Fluoro | On phenyl ring at C-3 | Increased antimetastatic activity | nih.gov |

| Long Aliphatic Chain | C-6 | Enhanced antibacterial properties | nih.gov |

| Long Aliphatic Chain | C-2 | Lowered antibacterial properties | nih.gov |

| Amino Group | C-2 | Narrowed carcinogenicity to the liver in rats | nih.gov |

| Nitro Group | - | Altered carcinogenic targets, potential for skin tumors | nih.gov |

Stereochemical Considerations in Activity Modulation

Stereochemistry plays a crucial role in the biological activity of many compounds, and anthraquinone derivatives are no exception. The specific three-dimensional arrangement of atoms and functional groups can dictate how a molecule interacts with its biological target.

For tetrahydroanthraquinones, which are derivatives of anthraquinone with a partially saturated ring, the stereochemistry at chiral centers is important. For example, some tetrahydro-9,10-anthraquinones extracted from P. connata have a defined stereochemistry with a (R)-configuration at the 2-OH and 3-CH₃ positions. frontiersin.org The rigid planar structure of the parent anthraquinone is a key feature, but this can be altered in its derivatives, affecting properties like solubility and biological activity. nih.govrsc.org

While detailed stereochemical studies specifically on 1,2-dimethoxy-3-methylanthraquinone analogues are not extensively reported in the provided context, the principles derived from related structures are applicable. For instance, the development of semisynthetic mumbaistatin (B1244022) analogs, which feature an anthraquinone moiety, underscores the importance of the unique structural features and the precise arrangement of substituents for potent biological activity. researchgate.net The interaction of anthracycline antibiotics like doxorubicin (B1662922) with DNA involves intercalation, a process highly dependent on the molecule's three-dimensional shape. wikipedia.org Therefore, any chiral centers introduced into the anthraquinone scaffold or its side chains would be expected to significantly influence biological outcomes.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational approach used to correlate the chemical structure of compounds with their biological activity. Several 3D-QSAR studies have been performed on anthraquinone derivatives to guide the design of more potent and selective inhibitors for various biological targets. nih.gov

In one study, 3D-QSAR models were constructed for 62 anthraquinone derivatives to elucidate the structure-activity relationships for inhibitors of phosphoglycerate mutase 1 (PGAM1), a cancer target. nih.gov The models, developed using Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), showed good predictive abilities. nih.gov These models, combined with molecular docking and molecular dynamics simulations, helped in designing new compounds with high predicted activity. nih.gov

QSAR studies on other related quinone structures, such as 1,4-naphthoquinones, have shown that cytotoxic activities against various cancer cell lines are largely dependent on their hydrophobicity. researchgate.net For anthraquinone photosensitizers, QSAR models have been built to predict their efficacy, further demonstrating the utility of these computational methods in drug discovery. researchgate.net These models can virtually screen molecules to design more efficient compounds, for example, against malaria. researchgate.net The insights from QSAR contour maps can provide a theoretical basis for the structural modification and activity prediction of new anthraquinone derivatives. nih.gov

Analytical Methodologies for 1,2 Dimethoxy 3 Methylanthraquinone Detection and Quantification

Spectroscopic Characterization Techniques

Spectroscopic methods are fundamental in elucidating the molecular structure of 1,2-Dimethoxy-3-methylanthraquinone by examining the interaction of the molecule with electromagnetic radiation.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the precise arrangement of atoms within a molecule.

¹H NMR Spectroscopy: Proton NMR (¹H NMR) provides detailed information about the hydrogen atoms in the structure of this compound. In a study detailing the synthesis of this compound, the ¹H NMR spectrum was recorded in deuterochloroform (CDCl₃). sci-hub.se The observed chemical shifts (δ) are indicative of the electronic environment of the protons. The aromatic protons (H-5, H-6, H-7, and H-8) on the unsubstituted benzene (B151609) ring appear as multiplets in the downfield region. sci-hub.se The proton at the C-4 position appears as a singlet, and the protons of the two methoxy (B1213986) groups and the methyl group each produce distinct singlet signals. sci-hub.se

| Proton Assignment | Chemical Shift (δ) in ppm | Multiplicity |

| H-5, H-8 | 8.26 | multiplet |

| H-6, H-7 | 7.77 | multiplet |

| H-4 | 7.99 | singlet |

| 2-OCH₃ | 4.06 | singlet |

| 1-OCH₃ | 3.99 | singlet |

| Source: Synthesis and Activity of Substituted Anthraquinones against a Human Filarial Parasite, Brugia malayi. sci-hub.se |

¹³C NMR Spectroscopy: While ¹³C NMR is a standard technique for characterizing carbon frameworks, specific ¹³C NMR data for this compound were not available in the reviewed scientific literature. However, related studies on isomeric anthraquinones demonstrate that the chemical shifts of the carbonyl carbons (C-9 and C-10) are particularly informative for distinguishing between different substitution patterns. sci-hub.se

UV-Vis spectroscopy measures the absorption of ultraviolet and visible light by the compound, which is related to its electronic transitions. For this compound, the UV-Vis spectrum recorded in methanol (B129727) (CH₃OH) shows distinct absorption maxima (λmax). These absorptions are characteristic of the anthraquinone (B42736) chromophore.

| Solvent | λmax (nm) | log ε |

| Methanol | 263 | 4.50 |

| Methanol | 409 | 3.82 |

| Source: Synthesis and Activity of Substituted Anthraquinones against a Human Filarial Parasite, Brugia malayi. sci-hub.se |

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation, which excites molecular vibrations. Although a common characterization technique, specific IR absorption data (in cm⁻¹) for this compound were not detailed in the surveyed literature. Generally, an anthraquinone structure would be expected to show characteristic strong absorption bands for the carbonyl (C=O) groups and bands corresponding to C=C stretching in the aromatic rings, as well as C-O stretching for the methoxy groups.

Mass spectrometry (MS) is an analytical technique that ionizes chemical species and sorts the ions based on their mass-to-charge ratio. It is crucial for determining the molecular weight and can provide information about the structure through fragmentation patterns. Detailed mass spectrometry data, such as the specific mass-to-charge ratios (m/z) of fragment ions for this compound, were not available in the reviewed scientific articles. The expected monoisotopic mass of the compound is 282.0892 g/mol .

Chromatographic Separation and Detection Techniques

Chromatographic methods are employed to separate the compound from complex mixtures, allowing for its identification and quantification.

High-Performance Liquid Chromatography (HPLC) is a primary technique for the analysis and purification of anthraquinone derivatives. Research has indicated that the purity of synthesized this compound can be effectively evaluated by HPLC. sci-hub.se

A common setup for the analysis of this and related compounds involves using a reverse-phase column. sci-hub.se

| Parameter | Description |

| Column | C-18 Xterra column (20 x 3 mm i.d., 5 µm) |

| Detection | Photodiode Array (PDA) detector at 254 nm |

| Source: Synthesis and Activity of Substituted Anthraquinones against a Human Filarial Parasite, Brugia malayi. sci-hub.se |

Further details regarding the specific mobile phase composition and flow rate for the analysis of this compound were not specified in the referenced literature.

Ultra-Performance Liquid Chromatography (UPLC)

Ultra-Performance Liquid Chromatography (UPLC) is a highly efficient separation technique used for the analysis of complex mixtures. Its application in the analysis of anthraquinones, including this compound, offers significant advantages in terms of resolution, sensitivity, and speed.

UPLC systems utilize columns with sub-2 µm particle sizes, which allows for higher flow rates and pressures, resulting in sharper peaks and improved separation of closely related compounds. rsc.org For the analysis of anthraquinones, a common setup involves a C18 column, such as an ACQUITY UPLC BEH C18, with a gradient elution mobile phase. nih.govdepaul.edu A typical mobile phase might consist of an aqueous component, often with a modifier like formic acid or ammonium (B1175870) acetate (B1210297), and an organic solvent such as acetonitrile (B52724) or methanol. nih.govdepaul.eduphcog.com The gradient elution, where the proportion of the organic solvent is increased over time, is crucial for separating compounds with a wide range of polarities. depaul.edu

Detection is commonly achieved using a UV-Vis detector, as anthraquinones exhibit strong absorbance in the UV-visible region. depaul.edu For instance, emodin (B1671224), a related anthraquinone, is quantified at 305 nm. depaul.edu The retention time of a compound under specific UPLC conditions is a key identifier, and quantification is achieved by comparing the peak area of the analyte to that of a standard curve generated from known concentrations of the compound. depaul.edu

Table 1: Example of UPLC Method Parameters for Anthraquinone Analysis

| Parameter | Condition |

| Column | ACQUITY UPLC BEH C18 (1.7 µm, 2.1x50 mm) depaul.edu |

| Mobile Phase A | 20 mM ammonium acetate with 5 mM ammonium hydroxide (B78521) depaul.edu |

| Mobile Phase B | Methanol depaul.edu |

| Flow Rate | 0.4 mL/min depaul.edu |

| Gradient | 20%–100% B over 4.75 minutes depaul.edu |

| Injection Volume | 5.00 μL depaul.edu |

| Detection | UV-Vis at 305 nm depaul.edu |

Thin-Layer Chromatography (TLC)

Thin-Layer Chromatography (TLC) serves as a versatile and cost-effective method for the qualitative analysis and screening of anthraquinones. researchgate.netmdpi.com It is particularly useful for rapid identification and for monitoring the progress of chemical reactions or extraction processes. researchgate.netnih.gov

In TLC, a stationary phase, typically silica (B1680970) gel F254, is coated onto a plate. nih.gov The sample is applied as a spot, and the plate is developed in a chamber containing a suitable mobile phase. The choice of mobile phase is critical for achieving good separation. For methylxanthines, a related group of compounds, a mobile phase of chloroform-dichloromethane-isopropanol (4:2:1 v/v/v) has been used. nih.gov For the separation of anthraquinones in rhubarb, various mobile phases have been employed, including n-propanol-ethyl acetate-water (4:4:3, v/v/v) and ethyl acetate-methanol-water (100:17:13, v/v/v). chemrevlett.com

After development, the separated compounds are visualized. This can be done under UV light (at 254 nm or 366 nm) if the compounds are fluorescent or have UV absorbance. nih.govchemrevlett.com The position of a compound on the chromatogram is described by its retardation factor (Rf value), which is the ratio of the distance traveled by the compound to the distance traveled by the solvent front. This value can be compared to that of a known standard for identification. nih.gov For quantitative analysis, the spots can be scraped from the plate, the compound eluted, and then quantified by another method, or densitometry can be used to measure the intensity of the spots directly on the plate. nih.gov

Hyphenated Techniques for Comprehensive Analysis

For a more comprehensive and definitive analysis, chromatographic techniques are often coupled with mass spectrometry (MS). These hyphenated techniques provide both separation and structural information, making them powerful tools for identifying and quantifying compounds in complex mixtures.

Liquid Chromatography-Mass Spectrometry (LC-MS) combines the separation power of liquid chromatography with the mass analysis capabilities of a mass spectrometer. jmb.or.kr This technique is highly sensitive and allows for the determination of the molecular weight of the separated compounds, aiding in their identification. jmb.or.kr

Ultra-Performance Liquid Chromatography-Quadrupole Time-of-Flight Mass Spectrometry (UPLC-QTOF-MS) is a particularly powerful hyphenated technique that offers high resolution, sensitivity, and mass accuracy. nih.govpsu.edu This allows for the confident identification of known compounds by matching their retention times and mass spectra with those of standards, and it facilitates the structural elucidation of unknown compounds. nih.govresearchgate.net The QTOF mass analyzer provides accurate mass measurements, which can be used to determine the elemental composition of a compound. psu.edu Tandem mass spectrometry (MS/MS) experiments can also be performed, where a specific ion is selected and fragmented to provide further structural information. jmb.or.kr

The data generated from UPLC-QTOF-MS analysis is complex, and data mining strategies are often employed to efficiently process the information and identify the chemical constituents in a sample. psu.edu

Standardization and Quality Control Methods

Standardization and quality control are crucial for ensuring the consistency and quality of products containing this compound. researchgate.net Analytical methods play a central role in these processes.

The development and validation of robust analytical methods, such as HPLC or UPLC, are essential for the quantitative determination of the active compound. nih.gov Method validation typically includes assessing parameters such as linearity, limit of detection (LOD), limit of quantification (LOQ), precision, and accuracy. nih.govmdpi.com

For herbal formulations, where the chemical composition can be complex and variable, establishing a chemical fingerprint is a common approach for quality control. nih.gov This involves using a chromatographic technique, like UPLC, to generate a characteristic profile of the extract. This fingerprint can then be used to ensure batch-to-batch consistency.

Biotechnological Production and Metabolic Engineering of Anthraquinones

Plant Cell, Tissue, and Organ Culture Systems

Plant-based in vitro systems are a cornerstone of secondary metabolite production, offering independence from geographical and seasonal variations. imrpress.com These controlled environments ensure a continuous and uniform supply of valuable compounds. nih.gov

Hairy Root Cultures for Enhanced Production

Hairy root cultures, induced by infection with Rhizobium rhizogenes (formerly Agrobacterium rhizogenes), are recognized for their genetic stability, rapid growth, and high capacity for synthesizing secondary metabolites. nih.govnih.govnih.gov This "green cell factory" approach has been successfully applied to produce various phytomolecules, but a review of existing literature shows no studies dedicated to the production of 1,2-Dimethoxy-3-methylanthraquinone using this method.

Callus and Suspension Cultures

Callus cultures, which are undifferentiated masses of plant cells, and their derived suspension cultures in liquid media, are widely used to produce plant-derived chemicals. imrpress.comresearchgate.net Researchers have manipulated nutrient media and culture conditions to enhance the yield of various anthraquinones in species like Rubia, Cassia, and Morinda. imrpress.comrsc.orgjmb.or.kr However, there are no documented findings on the establishment of callus or suspension cultures for the specific purpose of producing this compound.

Microbial Fermentation Systems

Microbial fermentation is a powerful platform for producing complex molecules. Both naturally producing microorganisms and engineered strains are employed for this purpose.

Fungal Bioproduction (e.g., Marine-Derived Fungi)

Fungi, particularly those derived from marine environments, are a rich source of structurally diverse anthraquinones. imrpress.comnih.gov Genera such as Aspergillus, Penicillium, Eurotium, and Fusarium are known producers of these compounds. nih.govrsc.org Fungal anthraquinones are typically synthesized via the polyketide pathway. imrpress.comrsc.org For example, the fungus Shiraia bambusicola has been shown to produce 1,5-Dihydroxy-3-methoxy-7-methylanthracene-9,10-dione (shiraiarin) through submerged fermentation. nih.govnih.gov Despite the wide variety of fungal anthraquinones identified, the production of this compound by any fungal species has not been reported.

Engineered Bacterial Strains

The genetic tractability of bacteria like Escherichia coli and Streptomyces makes them ideal hosts for producing non-native compounds. While there are reports on engineering these bacteria to produce various anthraquinones and their glucosides, the scientific literature lacks any mention of engineering bacterial strains for the synthesis of this compound.

Metabolic Engineering and Synthetic Biology Approaches

Metabolic engineering and synthetic biology offer advanced tools to optimize and control the production of valuable chemicals in biological systems. nih.gov These approaches involve the modification of biosynthetic pathways, regulation of gene expression, and introduction of novel genes to enhance the yield of target molecules. Such strategies have been applied to increase the production of various plant alkaloids and anthraquinones. nih.govnih.gov Nevertheless, a thorough search of the literature reveals no published research applying metabolic engineering or synthetic biology for the production of this compound.

Pathway Elucidation and Enzyme Overexpression

Understanding and engineering the biosynthetic pathway are fundamental to enhancing the production of a target compound. This involves identifying the specific genes encoding the enzymes responsible for constructing the anthraquinone (B42736) scaffold and performing subsequent modifications like methylation and methoxylation.

Pathway Elucidation: The biosynthesis of anthraquinones can follow either the polyketide pathway or the shikimate pathway. fu-berlin.deresearchgate.net The polyketide route involves the cyclization of a precursor formed from acetyl-CoA and malonyl-CoA units. nih.gov The shikimate pathway, which produces Rubia-type anthraquinones, starts from chorismate and α-ketoglutarate to form o-succinylbenzoic acid (OSB). researchgate.netresearchgate.net This is then activated to OSB-CoA and cyclized to form 1,4-dihydroxy-2-naphthoic acid (DHNA). nih.gov The final ring of the anthraquinone is typically formed via the addition of an isoprene (B109036) unit from the 2-C-methyl-D-erythritol 4-phosphate (MEP) pathway. researchgate.net

For a substituted compound like this compound, the core anthraquinone structure is likely assembled first, followed by tailoring reactions. The elucidation of these pathways relies on a combination of techniques:

Genomic and Transcriptomic Analyses: Sequencing the genome of a producing organism allows for the identification of biosynthetic gene clusters. nih.gov Comparing the transcriptomes of high-producing versus low-producing cell lines or tissues can pinpoint the specific genes involved. nih.gov

Enzyme Assays: Once candidate genes are identified, they can be overexpressed in a heterologous host, such as E. coli or yeast, to confirm their function. nih.govnih.govnih.gov For example, the overexpression of a non-heme iron dioxygenase (BTG13) and a reductase (BTG7) was used to study the cleavage of a chrysophanol (B1684469) hydroquinone (B1673460) precursor. nih.gov

Metabolic Profiling: Comparing the metabolic profiles of wild-type and genetically modified strains helps to identify intermediates and confirm pathway steps.

Enzyme Overexpression: Once key enzymatic steps are identified, overexpressing the genes that encode them is a common strategy to increase metabolic flux towards the desired product. For anthraquinone biosynthesis, several enzymes are primary targets for overexpression:

Isochorismate Synthase (ICS): This enzyme catalyzes a crucial entry point into the shikimate pathway for anthraquinone synthesis in the Rubiaceae family. researchgate.netmdpi.com

Polyketide Synthases (PKS): In organisms using the polyketide pathway, overexpressing the specific PKS responsible for forming the anthraquinone backbone is a key strategy. fu-berlin.denih.gov

Tailoring Enzymes: To produce this compound, the overexpression of specific methyltransferases and O-methyltransferases is critical. For instance, a radical S-adenosyl-L-methionine (SAM) enzyme, CoeI, was identified as being responsible for the methylation of an anthraquinone scaffold in Streptomyces. nih.gov Similar enzymes would be required to add the methyl and methoxy (B1213986) groups to the correct positions on the anthraquinone core.

Combinatorial metabolic engineering, which involves the simultaneous manipulation of multiple genes, can be used to optimize the entire pathway for enhanced production. nih.gov

Precursor Feeding and Elicitor Strategies

Beyond genetic manipulation, the productivity of plant cell cultures can be significantly enhanced by supplying external precursors and by stimulating defense pathways through elicitation. nih.gov

Precursor Feeding: The addition of biosynthetic precursors to the culture medium can bypass rate-limiting steps and channel metabolic flow towards the target compound. phcogrev.com The efficacy of this strategy depends on the specific pathway and the ability of the cells to uptake and utilize the supplied compound. researchgate.net For the production of this compound via the shikimate pathway, relevant precursors would include:

Shikimate Pathway Precursors: Phenylalanine has been shown to increase alizarin (B75676) production in Rubia cordifolia callus cultures. researchgate.net

α-Ketoglutarate: As a direct precursor to o-succinylbenzoic acid, its addition can boost the formation of the anthraquinone core. researchgate.netresearchgate.net

Methyl Group Donors: S-adenosyl-L-methionine (SAM) is the universal methyl group donor in biological systems. While direct feeding of SAM can be inefficient and costly, feeding its precursors like methionine could increase the availability of methyl groups for the final tailoring steps.

| Precursor | Target Pathway | Observed Effect in Anthraquinone-Producing Cultures | Reference |

|---|---|---|---|

| Phenylalanine (PA) | Shikimate Pathway | Addition of 100 µM PA resulted in a 25-fold higher alizarin production in Rubia cordifolia callus cultures compared to control. | researchgate.net |

| α-Ketoglutarate (KG) | Shikimate/o-Succinylbenzoic Acid Pathway | A key precursor for the formation of o-succinyl benzoate, the first aromatic intermediate in the pathway. | researchgate.netresearchgate.net |

| Sucrose (B13894) | Primary Metabolism / Carbon Source | Optimizing sucrose concentration to 4% enhanced biomass and anthraquinone (emodin, physcion) production in Polygonum multiflorum cell cultures. | nih.gov |

Elicitor Strategies: Elicitors are compounds that trigger defense and stress responses in plants, often leading to a significant increase in the production and accumulation of secondary metabolites. nih.govmdpi.com This strategy has been widely and effectively applied to various plant cell and hairy root cultures to enhance anthraquinone yields. mdpi.comconicet.gov.ar Elicitors can be broadly classified as biotic (derived from biological sources) or abiotic (physical or chemical factors).

Biotic Elicitors: These include polysaccharides (chitin, pectin), glycoproteins, and crude extracts from fungi or bacteria. mdpi.comresearchtrend.net Fungal extracts from Aspergillus niger and Pythium aphanidermatum have been used to increase anthraquinone production in Rubia species. mdpi.comresearchgate.net

Abiotic Elicitors: These encompass signaling molecules like jasmonic acid (JA), methyl jasmonate (MeJA), and salicylic (B10762653) acid (SA), as well as heavy metal salts like copper sulphate. dpbck.ac.innih.gov In Rubia cordifolia adventitious root cultures, treatment with 100 µM MeJA led to a 2.75-fold increase in intracellular alizarin. sciencejournal.re Similarly, salicylic acid has been shown to induce anthraquinone accumulation in Rubia tinctorum cell cultures. nih.govresearchgate.net

The effectiveness of an elicitor depends on its concentration, the timing of its application, and the specific plant culture system. nih.gov

| Elicitor | Type | Plant Culture | Effect on Anthraquinone Production | Reference |

|---|---|---|---|---|

| Methyl Jasmonate (MeJA) | Abiotic (Signaling Molecule) | Rubia cordifolia Adventitious Roots | 100 µM MeJA resulted in a 2.75-fold increase in intracellular alizarin. | sciencejournal.re |

| Salicylic Acid (SA) | Abiotic (Signaling Molecule) | Rubia tinctorum Cell Suspension | Induced anthraquinone accumulation. | researchgate.net |

| Copper Sulphate (CS) | Abiotic (Heavy Metal) | Rubia cordifolia Adventitious Roots | Induced the highest accumulation of intracellular alizarin (52.05 mg/g dw) and extracellular purpurin (B114267) (2.34 mg/g dw). | sciencejournal.re |

| Fungal Polysaccharides | Biotic | Rubia tinctorum Cell Suspension | Increased total anthraquinones by a factor of 3-4. | researchgate.net |

| Jasmonic Acid (JA) | Abiotic (Signaling Molecule) | Polygonum multiflorum Cell Suspension | Significantly increased emodin (B1671224) and physcion (B1677767) production. | nih.gov |

Bioreactor System Optimization

Scaling up production from laboratory flasks to industrial volumes requires the use of bioreactors, which provide a controlled environment for cell growth and metabolite synthesis. mdpi.comfrontiersin.org The unique characteristics of plant cells—namely their large size, sensitivity to shear stress, and tendency to aggregate—necessitate specialized bioreactor designs and careful optimization of operating conditions. ub.edu

Bioreactor Design: Several types of bioreactors have been adapted for plant cell suspension cultures, with designs focused on providing adequate mixing and aeration while minimizing shear stress. plantcelltechnology.comslideshare.net

Stirred-Tank Bioreactors (STRs): These are the most common type, adapted from microbial fermentation. ub.edu They use mechanical impellers for mixing, but the impeller design and agitation speed must be carefully controlled to avoid cell damage. frontiersin.org

Airlift Bioreactors: These reactors use the injection of sparged air to both mix and aerate the culture, eliminating the need for mechanical agitation and thus reducing shear stress. frontiersin.org They are well-suited for shear-sensitive cell lines.

Bubble Column Bioreactors: Similar to airlift reactors, these rely on gas sparging for mixing, but without a specific draft tube to guide circulation. They can suffer from foaming and non-homogeneous mixing. ub.edu

Wave-Mixed Bioreactors: These single-use systems use a rocking motion to create waves for gentle mixing and aeration, which is ideal for shear-sensitive cultures. frontiersin.org

Optimization of Culture Conditions: To maximize biomass and product yield, several physical and chemical parameters within the bioreactor must be precisely controlled. mdpi.com

Aeration and Dissolved Oxygen: Sufficient oxygen is critical for cell viability and metabolism. However, high sparging rates can cause cell damage due to bubble bursting. ub.edu

Mixing: Homogeneous mixing is required to ensure uniform distribution of cells, nutrients, and oxygen, and to prevent cell sedimentation. mdpi.com

pH: The pH of the culture medium affects nutrient uptake and enzyme activity. For most plant cell cultures, the initial pH is maintained between 5.5 and 6.0. mdpi.com

Temperature: Temperature must be maintained at the optimal level for the specific cell line, typically around 25-27°C. ub.edu

The integration of strategies such as precursor feeding and elicitation within an optimized bioreactor system represents a powerful approach for the large-scale, sustainable production of complex anthraquinones. nih.gov

| Bioreactor Type | Mixing Mechanism | Advantages | Disadvantages | Reference |

|---|---|---|---|---|

| Stirred-Tank (STR) | Mechanical Agitation (Impeller) | Efficient mixing and mass transfer; well-understood and scalable. | Can generate high shear stress, potentially damaging cells. | frontiersin.orgub.edu |

| Airlift | Pneumatic (Sparged Air) | Low shear stress; good for shear-sensitive cells. | Lower mass transfer efficiency compared to STRs; potential for foaming. | frontiersin.org |

| Bubble Column | Pneumatic (Sparged Air) | Simple design, low shear. | Can have non-homogeneous mixing and significant foaming. | ub.edu |

| Wave-Mixed (Rocking) | Wave-induced agitation | Very low shear; suitable for small to medium scale; often single-use. | Scalability can be limited compared to traditional STRs. | frontiersin.org |

Future Perspectives and Emerging Research Avenues for 1,2 Dimethoxy 3 Methylanthraquinone

Exploration of Undiscovered Natural Sources

While 1,2-Dimethoxy-3-methylanthraquinone is currently known as a synthetic entity, the possibility of its existence in nature remains an intriguing area of exploration. ontosight.ai Natural products are a rich source of novel chemical structures and bioactive compounds, and many synthetic compounds have later been discovered to have natural origins. nih.gov Future research should focus on a systematic exploration of diverse biological sources for this and structurally related anthraquinones.

Potential Sources for Investigation:

Plants: The plant kingdom is a well-established source of anthraquinones, with families such as Rubiaceae, Fabaceae, and Polygonaceae being particularly rich in these compounds. nih.govreachemchemicals.com A targeted phytochemical screening of plants from these families, especially those used in traditional medicine, could reveal the presence of this compound or its biosynthetic precursors.

Fungi and Bacteria: Marine and terrestrial fungi, as well as various bacteria, are known to produce a wide array of anthraquinone (B42736) derivatives. nih.govmdpi.comrsc.orgbiorxiv.org Advanced screening programs, including the use of modern analytical techniques, could be employed to investigate microbial metabolites for the target compound. Endophytic fungi, which reside within plant tissues, are a particularly promising and underexplored source of novel bioactive compounds. mdpi.com

Genome Mining: The advent of genome sequencing has opened up new frontiers in natural product discovery. By identifying biosynthetic gene clusters (BGCs) responsible for anthraquinone production in various organisms, it may be possible to predict the synthesis of novel anthraquinones, including this compound. nih.govrevista-agroproductividad.orgnih.govresearchgate.net This in silico approach can guide the selection of organisms for targeted isolation studies.

Development of Novel Synthetic Routes

The development of efficient, cost-effective, and environmentally benign synthetic methods is crucial for the future availability of this compound for research and potential applications. While classical methods like the Friedel-Crafts reaction provide a basis for anthraquinone synthesis, modern synthetic chemistry offers a range of more sophisticated and sustainable alternatives. mdpi.com

Emerging Synthetic Strategies:

Transition Metal-Catalyzed Cycloadditions: Recent research has demonstrated the utility of iridium-catalyzed [2+2+2] cycloaddition reactions for the efficient synthesis of highly substituted anthraquinones. mdpi.com This atom-economical approach offers a powerful tool for the construction of the anthraquinone core with high regioselectivity.

Microwave-Assisted Synthesis: Microwave-induced synthesis offers significant advantages over conventional heating methods, including drastically reduced reaction times and often solvent-free conditions, contributing to a greener chemical process. nih.gov

Biocatalysis and Chemoenzymatic Synthesis: The use of enzymes as catalysts in organic synthesis is a rapidly growing field that aligns with the principles of green chemistry. rsc.orgwiley.comacs.org Future research could explore the use of engineered enzymes for specific steps in the synthesis of this compound, potentially leading to higher yields and stereoselectivity under mild reaction conditions.

Below is a comparative overview of potential synthetic approaches:

| Synthetic Strategy | Advantages | Potential Challenges |

| Friedel-Crafts Acylation | Well-established, readily available starting materials. | Use of harsh Lewis acid catalysts, potential for side reactions, and environmental concerns. |

| Diels-Alder Reaction | High atom economy, good control over regioselectivity. | May require high temperatures and long reaction times; availability of specific dienes and dienophiles. |

| Iridium-Catalyzed [2+2+2] Cycloaddition | High efficiency and atom economy, access to complex substitution patterns. mdpi.com | Cost and availability of the iridium catalyst, optimization of reaction conditions. |

| Microwave-Assisted Synthesis | Rapid reaction times, reduced energy consumption, potential for solvent-free reactions. nih.gov | Scalability can be a challenge; requires specialized equipment. |

| Chemoenzymatic Synthesis | High selectivity, mild reaction conditions, environmentally friendly. rsc.org | Enzyme stability and availability, potential for low reaction rates. |

Advanced Mechanistic Elucidation of Biological Activities

Preliminary studies on anthraquinone derivatives suggest a wide range of potential biological activities, including antimicrobial, antioxidant, and anticancer properties. ontosight.ai However, the specific mechanisms of action for this compound remain to be elucidated. A deep understanding of how this compound interacts with biological systems at the molecular level is essential for any future therapeutic development.

Future Research Directions:

Target Identification and Validation: Identifying the specific cellular proteins, enzymes, or nucleic acids that this compound interacts with is a primary goal. Techniques such as affinity chromatography, pull-down assays coupled with mass spectrometry, and computational docking studies can be employed.

Cellular Pathway Analysis: Once a target is identified, further studies will be needed to understand how the interaction with the target affects cellular signaling pathways. This could involve investigating effects on pathways related to cell proliferation, apoptosis, inflammation, and oxidative stress. For example, studies on other anthraquinones have shown modulation of pathways like the ROS/JNK pathway. mdpi.com

Structure-Activity Relationship (SAR) Studies: Synthesizing and testing a series of analogues of this compound with systematic variations in their chemical structure will provide valuable insights into which functional groups are critical for its biological activity. This knowledge can guide the design of more potent and selective derivatives. nih.gov

Integration of Omics Technologies (e.g., Metabolomics, Proteomics)

The "omics" technologies offer a powerful, systems-level approach to understanding the biological effects of chemical compounds. By simultaneously measuring changes in large numbers of metabolites (metabolomics) and proteins (proteomics), researchers can gain a comprehensive picture of the cellular response to this compound. asymchem.com

Potential Applications of Omics: